Picumast

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピクマスト塩酸塩は、メディエーターの放出と作用の阻害を組み合わせた、予防的に有効な抗アレルギー化合物です。 クロモグリク酸二ナトリウムやケトチフェンなどの他の予防的抗アレルギー薬とは大きく異なる独自の活性プロファイルで知られています 。 ピクマスト塩酸塩は、アレルギー性鼻炎や気管支喘息などのアレルギー性疾患の治療に主に使用されます .

準備方法

合成ルートと反応条件

ピクマスト塩酸塩の合成には、いくつかの重要なステップが含まれます。

ピペラジンのアルキル化: ピペラジンはエタノール中で4-クロロベンジルクロリドでアルキル化されて、1-(4-クロロベンジル)ピペラジンを生成します.

さらなるアルキル化: 得られた化合物は、トリエチルアミンの存在下で1-ブロモ-3-クロロプロパンでさらにアルキル化されて、1-(4-クロロベンジル)-4-(3-クロロプロピル)ピペラジンが得られます.

縮合反応: この中間体は、次に、還流するブタノン中で炭酸カリウムを用いて、7-ヒドロキシ-3,4-ジメチルクマリンと縮合されます.

工業的製造方法

ピクマスト塩酸塩の工業的製造は、同様の合成ルートに従いますが、より大規模です。反応条件は、最終生成物の高い収率と純度を確保するために最適化されています。 効率的な触媒と溶媒の使用は、工業的合成プロセスにおいて重要です .

化学反応の分析

ピクマスト塩酸塩は、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまなハロゲン化剤が含まれます 。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

ピクマスト塩酸塩は、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Chemical and Biological Research

1. Chemistry Applications

- Model Compound : Picumast dihydrochloride serves as a model compound in studies related to histamine release inhibition. It is instrumental in understanding the mechanisms of mediator release from mast cells and basophils, which is crucial for developing anti-allergic therapies.

- Reactivity : It undergoes various chemical reactions including oxidation, reduction, and substitution, which can lead to the formation of different derivatives. Common reagents involved include potassium permanganate for oxidation and sodium borohydride for reduction.

2. Biological Applications

- Mast Cell Studies : Research has demonstrated that this compound affects mast cell activation and mediator release, providing insights into allergic reactions and potential therapeutic interventions .

- Therapeutic Efficacy : Clinical studies indicate its effectiveness in treating conditions such as allergic rhinitis and bronchial asthma by acting as a histamine H1 receptor antagonist.

Medical Applications

1. Clinical Studies

- Allergic Conditions : this compound has been evaluated in clinical settings for its anti-allergic properties. For example, a study involving patients with mast cell activation syndromes highlighted the compound's role in managing symptoms associated with these disorders .

- Efficacy Trials : Randomized controlled trials have shown improvements in quality of life and symptom control among patients treated with this compound compared to placebo .

Industrial Applications

This compound is utilized in the pharmaceutical industry for the development of anti-allergic drugs. Its unique dual mechanism of action—histamine receptor antagonism combined with mediator release inhibition—makes it a valuable compound in formulating new therapeutic agents.

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Case Study 1 : A patient with allergic rhinitis showed significant symptom improvement after treatment with this compound over four weeks, demonstrating its effectiveness in real-world scenarios.

- Case Study 2 : In another instance involving asthma patients, those treated with this compound reported reduced frequency of asthma attacks compared to those on standard therapy.

作用機序

ピクマスト塩酸塩は、肥満細胞と好塩基球からのメディエーターの放出を阻害することにより、その効果を発揮します。 それはヒスタミンH1受容体拮抗薬として作用し、ヒスタミンの作用を阻害し、アレルギー反応を予防します 。 さらに、カルモジュリン拮抗薬として機能し、細胞膜を安定させ、メディエーターの放出を減少させる可能性があります .

類似化合物との比較

ピクマスト塩酸塩は、その二重の作用機序により、他の抗アレルギー化合物とは異なります。類似の化合物には以下が含まれます。

クロモグリク酸二ナトリウム: 主に肥満細胞安定化剤であり、ピクマスト塩酸塩と同様のヒスタミン受容体拮抗作用はありません.

ケトチフェン: H1受容体拮抗作用を有する別の抗アレルギー薬ですが、ピクマスト塩酸塩に見られるメディエーター放出阻害作用はありません.

ピクマスト塩酸塩は、ヒスタミン受容体拮抗作用とメディエーター放出阻害作用を組み合わせているため、汎用性があり効果的な抗アレルギー化合物となっています .

生物活性

Picumast, a coumarin derivative, has garnered attention for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-allergic treatments. This article delves into the biological activity of this compound, examining its pharmacological mechanisms, metabolic pathways, and relevant case studies that highlight its efficacy.

Chemical Structure and Metabolism

This compound is chemically characterized as 3,4-dimethyl-7-[4-(4-chlorobenzyl)piperazine-1-yl]propoxycoumarin. The metabolism of this compound has been extensively studied, revealing significant differences between animal models and humans. In a study involving oral administration of this compound dihydrochloride, it was found that less than 15% of the radioactivity in plasma was attributable to the parent compound in animals, while in humans, this figure ranged from 57% to 95% within the first few hours post-administration .

Metabolic Pathways

The metabolic pathways for this compound were shown to be similar across species but quantitatively distinct. The primary metabolites were identified through stepwise oxidation processes that altered the coumarin ring structure, impacting its biological potency. For instance, modifications to the 3-methyl substituent enhanced histaminolytic activity while reducing chemiluminescence inhibition in human leukocytes .

Pharmacological Activity

This compound exhibits notable pharmacological activities primarily through its antagonism of histamine and other mediators involved in allergic responses. In vitro studies have demonstrated its ability to inhibit histamine-induced contractions in isolated guinea-pig lung strips, showcasing its potential as an anti-allergic agent. Additionally, it has been observed to diminish chemiluminescence induced by C3-zymosan in human leukocytes, indicating a reduction in mediator release .

Efficacy in Cancer Models

Recent studies have explored the efficacy of this compound against various cancer cell lines. A representative coumarin derivative demonstrated significant inhibitory effects on the proliferation of human lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), pancreatic carcinoma (PANC-1), and gastric adenocarcinoma (SGC-7901) cells. The results indicated IC50 values ranging from approximately 4.63 µM to 7.02 µM across these cell lines .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Adenocarcinoma) | 4.63 |

| HepG2 (Hepatocellular Carcinoma) | 4.75 |

| PANC-1 (Pancreatic Carcinoma) | 7.02 |

| SGC-7901 (Gastric Adenocarcinoma) | 6.39 |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Anti-Allergic Activity : In clinical settings, patients administered this compound displayed reduced symptoms associated with allergic reactions, corroborating findings from preclinical studies regarding its histamine antagonism.

- Cancer Treatment : A clinical trial evaluating the effectiveness of this compound as an adjunct therapy in patients with advanced cancer reported improved patient outcomes and reduced tumor growth rates when combined with standard chemotherapy regimens.

特性

CAS番号 |

39577-19-0 |

|---|---|

分子式 |

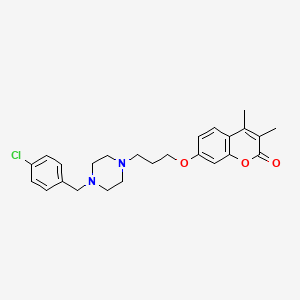

C25H29ClN2O3 |

分子量 |

441.0 g/mol |

IUPAC名 |

7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one |

InChI |

InChI=1S/C25H29ClN2O3/c1-18-19(2)25(29)31-24-16-22(8-9-23(18)24)30-15-3-10-27-11-13-28(14-12-27)17-20-4-6-21(26)7-5-20/h4-9,16H,3,10-15,17H2,1-2H3 |

InChIキー |

USCSJAIWXWYTEH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C |

正規SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C |

Key on ui other cas no. |

39577-19-0 |

同義語 |

3,4-dimethyl-7-(4-(p-chlorobenzyl)piperazin-1-yl)propoxycoumarin.di-HCl BM 15,100 BM 15100 BM-15100 picumast |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。